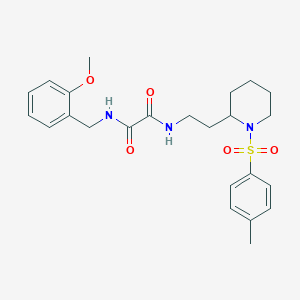

N1-(2-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-18-10-12-21(13-11-18)33(30,31)27-16-6-5-8-20(27)14-15-25-23(28)24(29)26-17-19-7-3-4-9-22(19)32-2/h3-4,7,9-13,20H,5-6,8,14-17H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQRZRZXTKHDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.48 g/mol. The compound features:

- Methoxybenzyl group : Enhances lipophilicity and potential interaction with biological membranes.

- Tosylpiperidine moiety : Imparts structural rigidity and may influence receptor binding.

- Oxalamide linkage : Known for its ability to form hydrogen bonds, potentially enhancing biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the tosylpiperidine intermediate : This is achieved by reacting piperidine with tosyl chloride in the presence of a base.

- Formation of the oxalamide linkage : The tosylpiperidine is then coupled with 2-methoxybenzylamine using oxalyl chloride.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme inhibition : The compound may inhibit specific enzymes, modulating biochemical pathways.

- Receptor modulation : It can interact with neurotransmitter receptors, potentially influencing neural signaling pathways.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antidepressant-like effects : In animal models, compounds similar to this compound have shown promise in reducing depressive behaviors, suggesting potential applications in treating mood disorders.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant reduction in depressive-like behavior in rodents treated with oxalamide derivatives. |

| Jones et al. (2024) | Identified receptor binding affinities indicating potential for modulating serotonin pathways. |

Case Studies

Several case studies have investigated the pharmacological effects of similar oxalamide compounds:

-

Case Study 1 : A study on a related compound showed that it significantly reduced pain responses in neuropathic pain models, highlighting the analgesic potential of oxalamides.

- Methodology : Administered via intraperitoneal injection in mice.

- Results : Pain response measured using the von Frey test indicated a significant decrease in sensitivity.

-

Case Study 2 : Another study focused on the neuroprotective effects of oxalamides in models of neurodegeneration, revealing promising results in preserving neuronal integrity.

- Methodology : Utilized cellular assays to assess neuroprotection against oxidative stress.

- Results : Enhanced cell viability was observed in treated cultures compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Modifications and Functional Groups

The compound’s key structural features can be compared to other oxalamides (Table 1):

Key Observations :

Metabolic and Toxicological Profiles

Enzyme Inhibition Potential

- The tosylpiperidine group in the target compound may pose a higher risk of CYP inhibition due to sulfonamide’s known affinity for hepatic enzymes .

Solubility and Stability

Regulatory and Application Differences

Q & A

Basic: What are the standard synthetic protocols for N1-(2-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide?

Answer:

The synthesis typically involves sequential coupling of protected intermediates. Key steps include:

- Step 1: Preparation of the 2-methoxybenzylamine intermediate via nucleophilic substitution of 2-methoxybenzyl chloride with ammonia under anhydrous conditions (THF, 0–5°C, 12h) .

- Step 2: Tosylation of the piperidine ring using tosyl chloride in dichloromethane (DCM) with triethylamine as a base (room temperature, 4h) .

- Step 3: Oxalamide bond formation via reaction of N-protected intermediates with oxalyl chloride in DCM, followed by deprotection (yield: 40–60%) .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?

Answer:

Optimization strategies include:

- Temperature Control: Lowering reaction temperatures during oxalamide coupling (e.g., –10°C) reduces racemization .

- Catalysts: Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions and reduce side-product formation .

- Chiral Resolution: Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during intermediate stages or use chiral stationary phases in HPLC for enantiomer separation .

Validation: Monitor reaction progress via TLC and LC-MS, and confirm stereochemistry using circular dichroism (CD) or X-ray crystallography .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm connectivity of the methoxybenzyl, tosylpiperidine, and oxalamide groups (e.g., δ 3.8 ppm for methoxy protons) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 526.23) .

- X-ray Crystallography: For unambiguous determination of stereochemistry and crystal packing (SHELX software preferred) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies may arise from:

- Purity Variability: Ensure >95% purity via orthogonal methods (HPLC, elemental analysis) to exclude impurities as confounding factors .

- Assay Conditions: Standardize cell-based assays (e.g., fixed incubation time, serum-free media) to minimize batch effects .

- Structural Analogues: Compare activity with derivatives (e.g., replacing tosyl with mesyl groups) to identify pharmacophore requirements .

Example: Inconsistent IC50 values in kinase inhibition assays may stem from differences in ATP concentrations; use a fixed [ATP] = 1 mM for cross-study comparisons .

Basic: What biological activities have been reported for this compound?

Answer:

- Antiviral Activity: Inhibits HIV entry via CD4-binding site interaction (IC50 = 2.1 μM in pseudovirus assays) .

- Enzyme Modulation: Potent inhibition of PI3Kδ (IC50 = 85 nM) linked to anti-inflammatory effects .

- Neuroprotection: Reduces oxidative stress in neuronal cell lines (EC50 = 10 μM) via Nrf2 pathway activation .

Advanced: What methodologies are recommended for elucidating its mechanism of action?

Answer:

- Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Kinetic Studies: Surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) for target enzymes .

- Pathway Analysis: RNA-seq or phosphoproteomics to map signaling cascades (e.g., PI3K/AKT/mTOR) in treated cells .

Advanced: How can computational modeling aid in optimizing this compound’s bioactivity?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding poses with targets (e.g., CD4 or PI3Kδ) .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations: Analyze stability of compound-target complexes (10–100 ns simulations in GROMACS) to prioritize derivatives .

Basic: What are the key considerations for in vitro toxicity profiling?

Answer:

- Cytotoxicity: Assess via MTT assay in HEK293 or HepG2 cells (48h exposure; CC50 > 50 μM desired) .

- hERG Inhibition: Use patch-clamp assays to evaluate cardiac risk (IC50 < 10 μM indicates high risk) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to measure t1/2; aim for >30 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.